molecular formula C8H11BO3 B1587236 4-Ethoxyphenylboronic acid CAS No. 22237-13-4

4-Ethoxyphenylboronic acid

Cat. No.: B1587236
CAS No.: 22237-13-4
M. Wt: 165.98 g/mol
InChI Key: WRQNDLDUNQMTCL-UHFFFAOYSA-N
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Description

4-Ethoxyphenylboronic acid, also known as 4-ethoxybenzeneboronic acid, is an organoboron compound with the molecular formula C8H11BO3. It is a white crystalline powder that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various biologically active molecules and pharmaceuticals .

Mechanism of Action

Target of Action

4-Ethoxyphenylboronic acid is primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in these reactions .

Mode of Action

In the Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The palladium acts as a catalyst, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway can lead to the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is used in reactions under mild and functional group tolerant conditions , suggesting that it may have favorable bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This leads to the synthesis of various organic compounds, depending on the other reactants involved in the Suzuki-Miyaura cross-coupling reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions are typically carried out under mild conditions , suggesting that extreme temperatures or pH levels could potentially affect the efficacy of the reaction. Additionally, the stability of this compound may be affected by exposure to air or moisture .

Biochemical Analysis

Biochemical Properties

4-Ethoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes and interaction with proteins. It has been shown to inhibit triglyceride lipase and fatty acid synthase, which are crucial enzymes in lipid metabolism . Additionally, this compound interacts with various biomolecules, including proteins and nucleic acids, through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins by binding to their active sites, thereby altering downstream signaling cascades . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity by forming reversible covalent bonds with key functional groups . This inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, this compound can interact with nucleic acids, potentially affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained inhibition of enzyme activity and alterations in cellular function . In in vivo studies, the compound’s effects may vary depending on the duration of exposure and the specific biological context .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It interacts with enzymes such as triglyceride lipase and fatty acid synthase, inhibiting their activity and affecting the overall metabolic flux . This inhibition can lead to changes in metabolite levels, including reduced triglyceride and fatty acid synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, including its lipophilicity and ability to form reversible covalent bonds with biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. It can be directed to various organelles, including the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biochemical effects . The compound’s activity and function are influenced by its localization within these subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-ethoxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of palladium catalysts to facilitate the coupling reactions, along with stringent control of temperature and pressure to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyphenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

4-Ethoxyphenylboronic acid can be compared with other similar compounds, such as:

  • 4-Methoxyphenylboronic acid
  • 4-Cyanophenylboronic acid
  • 4-Acetylphenylboronic acid
  • 4-Hydroxyphenylboronic acid

Uniqueness: this compound is unique due to its ethoxy group, which can influence the electronic properties of the compound and its reactivity in cross-coupling reactions. This makes it particularly useful in the synthesis of specific biaryl compounds that require precise electronic characteristics .

Properties

IUPAC Name

(4-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQNDLDUNQMTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370242
Record name 4-Ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22237-13-4
Record name 4-Ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxyphenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A one-necked, 25-mL, round-bottomed flask equipped with a reflux condenser fitted with an argon inlet adapter was charged with magnesium powder (0.255 g, 10.5 mmol, -50 mesh), 7 mL THF, and 4-bromophenetol (1.41 g, 1.00 mL, 7.00 mmol). The resulting mixture was heated to reflux for 3 h. A second one-necked, 25-mL, round- bottomed flask equipped with a rubber septum and an argon inlet needle was charged with triisopropyl borate (3.95 g, 4.85 mL, 21.00 mmol) and cooled to -78° C. while the Grignard reagent prepared above was added dropwise via cannula over ca. 5 min. The cooling bath was removed and the reaction mixture was stirred for 3 h at room temperature. A mixture of ether (50 mL) and a 10% HCl solution (59 mL) was added and the resulting organic phase was washed with a 100-mL portion of water. The organic phase was dried over MgSO4, filtered, and concentrated to provide a yellow solid which was recrystallized from ether-hexanes to provide 0.783 g (67%) of a white solid:
Quantity
0.255 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
4.85 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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